REACTION_CXSMILES
|
C1C=CC(N=NC2C=CC(N)=NC=2N)=CC=1.Cl.[Cr](Cl)([O-])(=O)=O.[Cl:23][C:24]1[CH:25]=[C:26]([C@@H:30]([OH:35])[C:31]([O:33][CH3:34])=[O:32])[CH:27]=[CH:28][CH:29]=1.[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1>ClCCl>[Cl:23][C:24]1[CH:25]=[C:26]([C:30](=[O:35])[C:31]([O:33][CH3:34])=[O:32])[CH:27]=[CH:28][CH:29]=1 |f:0.1.2,4.5|
|
Name
|
|
Quantity
|
32.4 g
|
Type
|
reactant
|
Smiles
|
C=1C=CC(=CC1)N=NC=2C=CC(=NC2N)N.Cl.[Cr](=O)(=O)([O-])Cl
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)[C@H](C(=O)OC)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
16.4 g
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
16.4 g
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at about 30° C. for about 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulting solution was stirred at about 30° C. for about 16 hours
|
Duration
|
16 h
|
Type
|
STIRRING
|
Details
|
The resulting solution was stirred at about 30° C. for about 16 hours
|
Duration
|
16 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting crude residue was purified by silica gel column chromatography (ethyl acetate/petroleum ether (1:20))
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)C(C(=O)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.8 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 92.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |